

Physical and chemical properties of 2,5-Dimethylhexanedioic acid

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Compound of Interest

Compound Name: 2,5-Dimethylhexanedioic acid

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In-Depth Technical Guide to 2,5-Dimethylhexanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylhexanedioic acid, a dicarboxylic acid with the chemical formula C₈H₁₄O₄, presents a unique molecular structure with methyl branching at the C2 and C5 positions. This guide provides a comprehensive overview of its physical and chemical properties, alongside available experimental data. While specific biological roles and detailed experimental protocols for this particular molecule are not extensively documented in publicly available literature, this guide consolidates the existing knowledge and provides context through the general behavior of dicarboxylic acids.

Physical and Chemical Properties

A summary of the known physical and chemical properties of **2,5-Dimethylhexanedioic acid** is presented below. It is important to note that some of these values are predicted and experimental verification is recommended for critical applications.

Property	Value	Source
Molecular Formula	C8H14O4	--INVALID-LINK--
Molecular Weight	174.19 g/mol	--INVALID-LINK--
CAS Number	4454-18-6	--INVALID-LINK--
Density	1.2 ± 0.1 g/cm ³	--INVALID-LINK--[1]
Boiling Point	335.9 ± 15.0 °C at 760 mmHg	--INVALID-LINK--[1]
Flash Point	171.1 ± 16.9 °C	--INVALID-LINK--
LogP (Predicted)	1.1	--INVALID-LINK--[2]
pKa (Predicted)	pKa1: ~4.5, pKa2: ~5.5 (Estimated based on similar dicarboxylic acids)	
Melting Point	Not available	--INVALID-LINK--[1]
Solubility	Not available	

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and analysis of **2,5-Dimethylhexanedioic acid** are not readily available. However, general methods for the synthesis and analysis of dicarboxylic acids can be adapted.

Synthesis

A plausible synthetic route to **2,5-Dimethylhexanedioic acid** is the oxidation of 2,5-dimethyl-1,6-hexanediol.

Hypothetical Oxidation Protocol:

- Dissolution: Dissolve 2,5-dimethyl-1,6-hexanediol in a suitable solvent such as acetone or a mixture of acetonitrile, carbon tetrachloride, and water.
- Oxidation: Add a strong oxidizing agent, for example, a Jones reagent (chromium trioxide in sulfuric acid) or a ruthenium-based catalyst like ruthenium trichloride with an oxidant such as

sodium periodate, dropwise to the solution at a controlled temperature (typically 0 °C to room temperature).

- **Reaction Monitoring:** Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material.
- **Workup:** Once the reaction is complete, quench the excess oxidizing agent. For Jones reagent, this is typically done by adding isopropanol.
- **Extraction:** Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine and dry it over anhydrous sodium sulfate.
- **Purification:** Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like dicarboxylic acids, often after derivatization to increase their volatility.

General GC-MS Protocol for Dicarboxylic Acid Analysis:

- **Derivatization (Esterification):** To a known amount of the sample, add a derivatizing agent such as BF3-methanol or diazomethane to convert the carboxylic acid groups to their corresponding methyl esters. This increases the volatility of the compound.
- **GC Separation:** Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms). The oven temperature program should be optimized to achieve good separation of the analyte from other components.
- **MS Detection:** The separated components are introduced into a mass spectrometer. The mass spectrometer is typically operated in electron ionization (EI) mode. The resulting mass

spectrum will show a molecular ion peak and characteristic fragmentation patterns that can be used to identify the compound. A library search (e.g., NIST) can aid in identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

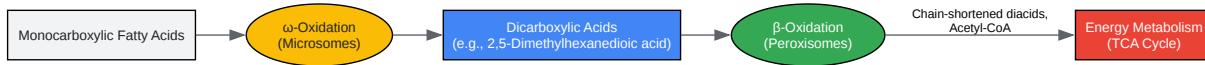
^1H and ^{13}C NMR spectroscopy are essential for the structural elucidation of **2,5-Dimethylhexanedioic acid**.

- ^1H NMR: The proton NMR spectrum would be expected to show signals for the methyl protons, the methine protons at the C2 and C5 positions, and the methylene protons of the backbone. The chemical shifts and coupling patterns would provide information about the connectivity of the atoms.
- ^{13}C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbons of the carboxylic acid groups, the methine carbons at C2 and C5, the methyl carbons, and the methylene carbons of the backbone.

Signaling Pathways and Biological Activity

Currently, there is no specific information in the scientific literature detailing the involvement of **2,5-Dimethylhexanedioic acid** in any signaling pathways or its specific biological activities. However, dicarboxylic acids, in general, are known to be involved in metabolism. They can be formed through the omega-oxidation of fatty acids and subsequently undergo beta-oxidation in peroxisomes. This metabolic pathway is particularly important under conditions of high lipid load or when mitochondrial fatty acid oxidation is impaired.

The following diagram illustrates the general metabolic context of dicarboxylic acids.



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Caption: General metabolic pathway of dicarboxylic acids.

Conclusion

2,5-Dimethylhexanedioic acid is a dicarboxylic acid for which fundamental physicochemical data is partially available, though crucial experimental values for melting point, pKa, and solubility are yet to be reported in the literature. While detailed experimental protocols for its synthesis and analysis are not specifically described, established methods for similar compounds can be readily adapted. Its biological role remains uncharacterized, but it can be contextualized within the broader metabolic pathways of dicarboxylic acids. This guide serves as a foundational resource for researchers and professionals, highlighting the current state of knowledge and identifying areas where further investigation is needed to fully elucidate the properties and potential applications of this molecule.

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References

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